REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7].N[C:9](N)=[O:10]>O>[OH:1][CH2:2][CH2:3][N:4]1[CH2:5][CH2:6][NH:7][C:9]1=[O:10]
|
Name
|
|
Quantity
|
31.2 g
|
Type
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reactant
|
Smiles
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OCCNCCN
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Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
|
Details
|
distilled directly from the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |